(2-Isopropylthiazol-4-yl)methanamine hydrochloride
Overview
Description
“(2-Isopropylthiazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H13ClN2S . It is a solid substance and its CAS number is 1262771-25-4 .
Molecular Structure Analysis
The molecular structure of “(2-Isopropylthiazol-4-yl)methanamine hydrochloride” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, attached to an isopropyl group and a methanamine group . The molecular weight of the compound is 192.710 Da .Physical And Chemical Properties Analysis
“(2-Isopropylthiazol-4-yl)methanamine hydrochloride” is a solid substance . Its molecular weight is 192.710 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Peptide Sequence Stabilization : A study by Bucci et al. (2018) explored a related compound, a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold. This compound was designed to stabilize parallel turn conformations in short peptide sequences (Bucci et al., 2018).
Key Intermediate in Drug Synthesis : The compound has been identified as a key intermediate in the synthesis of simeprevir, an anti-HCV drug. Chenhon (2015) described the synthesis process involving 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, showcasing the compound's significance in pharmaceutical manufacturing (Chenhon, 2015).
Antimicrobial Applications : Vedavathi et al. (2017) synthesized novel urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, demonstrating significant in vitro antibacterial and antifungal activities (Vedavathi et al., 2017).
Catalysis in Chemical Reactions : Sankaralingam and Palaniandavar (2014) investigated diiron(III) complexes involving (2-Isopropylthiazol-4-yl)methanamine-related ligands as functional models for methane monooxygenases. Their research highlighted the compound's role in catalyzing hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Antitumor Activity : A study by Károlyi et al. (2012) discussed the synthesis of ferrocene-containing derivatives of (S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including the one related to (2-Isopropylthiazol-4-yl)methanamine. These compounds showed promising in vitro antitumor activity against various human cancer cell lines (Károlyi et al., 2012).
Inhibition of Steel Corrosion : Yadav, Sarkar, and Purkait (2015) explored amino acid compounds, including those related to (2-Isopropylthiazol-4-yl)methanamine, as inhibitors for steel corrosion in acidic solutions. Their research revealed the compound's potential in reducing corrosion, indicating its application in industrial maintenance (Yadav, Sarkar, & Purkait, 2015).
Potential in Drug Development for Bone Disorders : A study by Pelletier et al. (2009) found that a related compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, targeted the Wnt beta-catenin cellular messaging system. This discovery has implications for developing treatments for bone disorders (Pelletier et al., 2009).
Serotonin Receptor Agonists : Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor agonists, showing potential as antidepressant drug candidates. This highlights the compound's relevance in neuropharmacology (Sniecikowska et al., 2019).
Safety And Hazards
Safety data suggests that dust formation should be avoided and that one should avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCVBAFZQGKHQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694532 | |
Record name | 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropylthiazol-4-yl)methanamine hydrochloride | |
CAS RN |
1262771-25-4 | |
Record name | 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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